Samotolisib is a small molecule inhibitor that targets a specific protein called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a crucial role in various cellular processes, including cell growth, survival, and migration. Abnormalities in the PI3Kδ pathway have been implicated in the development and progression of several cancers [].
Samotolisib has shown promising results in clinical trials for hematological malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Studies suggest it can induce cell death and inhibit the growth of these cancers by targeting PI3Kδ [].
Research suggests that Samotolisib might be more effective when combined with other cancer therapies. For instance, studies are exploring its efficacy when combined with chemotherapy or other targeted therapies for lymphomas and leukemias.
While the primary focus of Samotolisib research lies in cancer treatment, there's growing scientific interest in its potential applications for other diseases:
Developed by Eli Lilly and Company, Samotolisib belongs to a class of drugs known as PI3K inhibitors. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Mutations or dysregulation in this pathway are implicated in various cancers []. Samotolisib holds promise as a therapeutic agent by targeting this pathway and potentially halting cancer cell growth.
Samotolisib possesses a pyrazolocarbazole core structure with additional substituent groups. Key features include a hinge-binding moiety that interacts with the ATP binding pocket of PI3K, allowing for competitive inhibition. The presence of fluorine atoms contributes to its potency and selectivity for PI3K isoforms [].
Data on melting point, boiling point, and solubility is not publicly available.
Samotolisib acts as an ATP-competitive inhibitor of class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. It binds to the ATP binding pocket of PI3K, thereby preventing ATP from binding and halting the activation of the PI3K pathway. This ultimately leads to the inhibition of cell growth and proliferation in cancer cells with dependence on the PI3K pathway [].